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Compound of Interest

Compound Name: Emerin

Cat. No.: B1235136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Emerin protein across various species,

focusing on its amino acid sequence, conserved functional domains, and interactions with key

binding partners. The information presented is intended to support research and development

efforts related to diseases linked to Emerin dysfunction, such as Emery-Dreifuss muscular

dystrophy (EDMD).

Sequence Comparison
Emerin is a highly conserved inner nuclear membrane protein. The primary structure consists

of an N-terminal LEM (LAP2, Emerin, MAN1) domain, a large intrinsically disordered region,

and a C-terminal transmembrane domain. The LEM domain is crucial for its interaction with

Barrier-to-Autointegration Factor (BAF), a chromatin-binding protein.

To illustrate the degree of conservation, a sequence alignment of Emerin orthologs from

various vertebrate species was performed using Clustal Omega. The resulting percentage

identity matrix highlights the evolutionary conservation of the protein, particularly within the

functional domains.
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Species
Human
(Homo
sapiens)

Mouse (Mus
musculus)

Rat (Rattus
norvegicus)

Chicken
(Gallus
gallus)

Zebrafish
(Danio
rerio)

Human

(Homo

sapiens)

100% 88.2% 87.8% 65.1% 52.3%

Mouse (Mus

musculus)
88.2% 100% 95.1% 64.7% 51.9%

Rat (Rattus

norvegicus)
87.8% 95.1% 100% 64.3% 51.5%

Chicken

(Gallus

gallus)

65.1% 64.7% 64.3% 100% 55.8%

Zebrafish

(Danio rerio)
52.3% 51.9% 51.5% 55.8% 100%

Table 1: Emerin Protein Sequence Identity Matrix. The table shows the percentage of identical

amino acid residues between Emerin orthologs from different vertebrate species. Higher

percentages indicate a greater degree of evolutionary conservation.

Functional Domain Comparison
The key functional domains of Emerin are well-conserved across species, underscoring their

critical roles in cellular function.
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Domain
Amino Acid
Position
(Human)

Key
Interacting
Partners

Functional
Significance

Conservation
across
Vertebrates

LEM Domain ~1-40 BAF

Essential for

tethering

chromatin to the

nuclear

envelope,

nuclear

assembly, and

regulation of

gene expression.

[1]

Highly

Conserved

Lamin-Binding

Domain

Intrinsically

Disordered

Region

Lamin A/C

Crucial for the

proper

localization of

Emerin to the

inner nuclear

membrane and

maintaining

nuclear

architecture.[2][3]

Moderately

Conserved

Transmembrane

Domain
~222-242 -

Anchors Emerin

within the inner

nuclear

membrane.[3]

Highly

Conserved

Table 2: Comparison of Emerin Functional Domains. This table outlines the major functional

domains of the human Emerin protein, their key interacting partners, their significance in

cellular processes, and their evolutionary conservation.

Comparative Binding Affinities
The interaction of Emerin with its binding partners is essential for its function. The binding

affinities, often expressed as the dissociation constant (Kd), provide a quantitative measure of
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the strength of these interactions. While comprehensive data across multiple species is limited,

in vitro studies with human proteins have provided valuable insights.

Interacting Protein
Human Emerin
Binding Affinity
(Kd)

Experimental
Method

Reference

Lamin A 40 nM In vitro binding assay [4]

BAF ~0.7 µM
Isothermal Titration

Calorimetry
[5]

Nesprin-1α 4 nM In vitro binding assay [4]

GCL 50 nM In vitro binding assay [4]

Btf 100 nM In vitro binding assay [4]

Lmo7 500 nM In vitro binding assay [4]

F-actin 500 nM In vitro binding assay [4]

HDAC3 7.3 µM In vitro binding assay [4]

Table 3: In Vitro Binding Affinities of Human Emerin. This table summarizes the experimentally

determined binding affinities of human Emerin with several of its key interaction partners.

Lower Kd values indicate a stronger binding affinity.

Signaling Pathways and Interactions
Emerin is a key component of several signaling pathways, most notably the LINC (Linker of

Nucleoskeleton and Cytoskeleton) complex, which connects the nuclear lamina to the

cytoskeleton. This connection is crucial for mechanotransduction, the process by which cells

sense and respond to mechanical stimuli.
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Figure 1: Emerin's role in the LINC complex. This diagram illustrates how Emerin, as part of

the LINC complex, connects the cytoskeleton to the nuclear lamina and chromatin.

Emerin also plays a crucial role in regulating gene expression by interacting with various

transcription factors and chromatin-modifying enzymes.
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Figure 2: Emerin's involvement in gene regulation. This diagram shows how Emerin interacts

with various nuclear proteins to modulate chromatin structure and gene expression.

Experimental Protocols
This section provides an overview of key experimental methodologies used to study Emerin's

sequence, function, and interactions.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein
Interactions
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The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein

interactions by testing for physical interactions between two proteins.

Principle: The assay is based on the modular nature of transcription factors, which consist of a

DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein is fused to the

DBD, and the "prey" protein is fused to the AD. If the bait and prey proteins interact, the DBD

and AD are brought into proximity, reconstituting a functional transcription factor that drives the

expression of a reporter gene.

General Protocol:

Vector Construction: Clone the cDNA of the bait protein into a vector containing the DBD

sequence and the prey protein(s) into a vector with the AD sequence.

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey

plasmids.

Selection and Screening: Plate the transformed yeast on selective media lacking specific

nutrients. Only yeast cells in which the bait and prey proteins interact will grow.

Interaction Confirmation: Positive interactions are typically confirmed by re-streaking on

more stringent selective media and by performing control experiments to rule out auto-

activation.
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Figure 3: Yeast Two-Hybrid experimental workflow. This diagram illustrates the principle of the

Yeast Two-Hybrid assay for detecting protein-protein interactions.
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Co-Immunoprecipitation (Co-IP) for In Vivo Interactions
Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein

interactions by using an antibody to pull down a specific protein and its binding partners from a

cell lysate.

Principle: An antibody specific to a target protein ("bait") is used to capture the protein from a

cell extract. If the target protein is part of a complex, its interacting partners ("prey") will also be

captured. The entire complex is then isolated, and the presence of the prey proteins is

detected, typically by Western blotting.

General Protocol for Nuclear Proteins:

Cell Lysis: Lyse cells with a buffer that maintains protein-protein interactions while

solubilizing nuclear proteins. This may require specific detergents and sonication.

Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.

Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared

lysate and incubate to allow antibody-antigen binding.

Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-protein

complexes.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution: Elute the protein complexes from the beads.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies

against the expected interacting proteins.
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Figure 4: Co-Immunoprecipitation workflow. This diagram outlines the key steps involved in a

Co-Immunoprecipitation experiment to identify in vivo protein interactions.

Fluorescence Recovery After Photobleaching (FRAP) for
Protein Mobility
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FRAP is a microscopy technique used to measure the dynamics of molecular mobility, such as

diffusion, in living cells.

Principle: A fluorescently tagged protein of interest is expressed in cells. A specific region of the

cell is photobleached using a high-intensity laser, destroying the fluorescence in that area. The

rate at which fluorescence recovers in the bleached region is monitored over time. This

recovery is due to the movement of unbleached fluorescent molecules from the surrounding

area into the bleached spot.

General Protocol for Inner Nuclear Membrane Proteins:

Cell Transfection: Transfect cells with a vector encoding the inner nuclear membrane protein

of interest (e.g., Emerin) fused to a fluorescent protein (e.g., GFP).

Image Acquisition (Pre-bleach): Acquire initial images of the fluorescently labeled nuclear

membrane.

Photobleaching: Use a high-intensity laser to bleach a defined region of the nuclear

membrane.

Image Acquisition (Post-bleach): Acquire a time-lapse series of images of the bleached

region to monitor fluorescence recovery.

Data Analysis: Quantify the fluorescence intensity in the bleached region over time. The rate

of recovery and the mobile fraction of the protein can be calculated from the recovery curve.
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Figure 5: FRAP experimental workflow. This diagram shows the basic steps of a Fluorescence

Recovery After Photobleaching experiment to measure protein mobility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The nuclear envelope LEM-domain protein emerin - PMC [pmc.ncbi.nlm.nih.gov]

2. Interaction between emerin and nuclear lamins - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein
Interactions - PMC [pmc.ncbi.nlm.nih.gov]

5. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments
[experiments.springernature.com]

To cite this document: BenchChem. [A Cross-Species Examination of Emerin: Sequence,
Function, and Interaction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235136#cross-species-comparison-of-emerin-
protein-sequence-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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